N,N-diisobutyl-2-(2-methylphenyl)acetamide
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Overview
Description
N,N-diisobutyl-2-(2-methylphenyl)acetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of a 2-methylphenyl group attached to the acetamide moiety, with two isobutyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2-(2-methylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 2-methylphenylacetic acid with diisobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diisobutyl-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-diisobutyl-2-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar structure but with an octylphenylphosphinyl group instead of a methylphenyl group.
N,N-dimethyl-2-(4-methylphenyl)acetamide: Similar structure but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H27NO |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C17H27NO/c1-13(2)11-18(12-14(3)4)17(19)10-16-9-7-6-8-15(16)5/h6-9,13-14H,10-12H2,1-5H3 |
InChI Key |
ARHBVUKEKVQYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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